3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
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Overview
Description
3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound that features a urea moiety linked to a thiazole and piperidine ring system. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps:
Formation of the Thiazole Ring: Starting from appropriate thioamides and α-haloketones.
Piperidine Ring Formation: Through cyclization reactions involving suitable precursors.
Urea Formation: By reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(piperidin-3-yl)methyl)urea: Lacks the thiazole ring.
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiourea: Contains a thiourea instead of a urea moiety.
Uniqueness
The presence of both the thiazole and piperidine rings in 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea may confer unique biological properties, making it distinct from other similar compounds.
Biological Activity
The compound 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring and a piperidine moiety, which are known to influence its biological properties. The molecular formula is C15H22N4OS, with a molecular weight of approximately 306.4 g/mol. The presence of the methoxyethyl group is significant for enhancing solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action are primarily linked to enzyme inhibition and modulation of signaling pathways.
1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
- A431 Vulvar Epidermal Carcinoma Cells : In vitro studies demonstrated significant inhibition of cell migration and invasion, suggesting potential for therapeutic application in skin cancers .
2. Antimicrobial Properties
The compound has also exhibited antimicrobial activity against specific pathogens. Research indicates effectiveness against certain strains of bacteria and fungi, which may be attributed to its ability to disrupt cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Signal Transduction Modulation : It may affect various signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study assessed the efficacy of this compound on A431 cells, revealing that it significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The results suggest that the compound induces apoptosis via the activation of caspase pathways.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
10 | 75 | 15 |
25 | 50 | 40 |
50 | 20 | 70 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy was evaluated against various bacterial strains. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDPQSWJTUFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.